Glycerol dihydrogen phosphate,sodium salt
Description
Contextualizing Glycerol (B35011) Dihydrogen Phosphate (B84403), Sodium Salt as a Biochemical Research Compound
In the laboratory setting, glycerol dihydrogen phosphate, sodium salt, is frequently employed due to its fundamental biochemical properties. It serves as an essential source of phosphate, a critical component for cellular growth, metabolism, and signaling. smolecule.com Researchers utilize it in cell culture media to ensure an adequate supply of phosphate for processes such as energy metabolism and the synthesis of nucleic acids and phospholipids (B1166683). smolecule.com
The compound is also a key substrate in enzymatic assays and for studying metabolic pathways. smolecule.com In biological systems, it can be converted to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis, thereby linking it directly to cellular energy production. ontosight.ai Furthermore, as a precursor in the biosynthesis of phospholipids—the primary components of cell membranes—it is indispensable for research focused on membrane structure and function. ontosight.aimdpi.com Its properties as a buffering agent and a solubilizer are also exploited in the formulation of various research reagents. ontosight.ai In studies on biomineralization, it acts as a phosphate donor to facilitate the deposition of calcium phosphate, a key process in bone and cartilage formation. smolecule.com
Isomeric Considerations in Research: Focus on sn-Glycerol 3-Phosphate and Glycerol 2-Phosphate in Biological Systems
Glycerol phosphate exists in different isomeric forms, with sn-Glycerol 3-phosphate and Glycerol 2-phosphate being the most relevant in biological research. mdpi.com These isomers, while structurally similar, have distinct roles and distributions in biological systems.
sn-Glycerol 3-Phosphate (G3P) , also known as L-glycerol 3-phosphate or D-glycerol 1-phosphate, is a chiral molecule that plays a central role in metabolism. wikipedia.org It is a critical intermediate that links carbohydrate and lipid metabolism. mdpi.comfrontiersin.org G3P is synthesized by the reduction of the glycolysis intermediate dihydroxyacetone phosphate (DHAP). wikipedia.org It serves as the foundational backbone for the de novo synthesis of all glycerolipids, including triglycerides and phospholipids that form cellular membranes. mdpi.comwikipedia.orgfrontiersin.org In this process, G3P is acylated to form phosphatidic acids. wikipedia.org Additionally, the glycerol-3-phosphate shuttle is a vital mechanism in certain tissues, like skeletal muscle, for transporting reducing equivalents from NADH generated in the cytoplasm into the mitochondria for ATP synthesis. wikipedia.orgyoutube.com
Glycerol 2-Phosphate (G2P) , commonly known as β-glycerophosphate, is an achiral isomer, meaning it does not have stereoisomers. wikipedia.org While less common than G3P, it has specific and important functions. wikipedia.org In biological research, G2P is widely used as a competitive inhibitor of serine/threonine phosphatases, enzymes that remove phosphate groups from proteins. smolecule.comwikipedia.org This inhibition allows researchers to study the effects of protein phosphorylation in cell signaling pathways. smolecule.com G2P also acts as a signaling molecule itself, influencing cellular processes like proliferation and differentiation. ontosight.ai A significant application of G2P in biomedical research is its use to induce the osteogenic differentiation of stem cells into bone-forming cells in vitro. wikipedia.org It is also recognized as a metabolite in plants and bacteria like Escherichia coli. nih.gov
Below are interactive data tables summarizing the properties and roles of these isomers.
Table 1: Chemical Properties of Glycerol Phosphate Isomers
| Property | sn-Glycerol 3-Phosphate | Glycerol 2-Phosphate |
|---|---|---|
| IUPAC Name | (2R)-2,3-Dihydroxypropyl dihydrogen phosphate wikipedia.org | 1,3-dihydroxypropan-2-yl dihydrogen phosphate nih.gov |
| Common Names | L-glycerol 3-phosphate, D-glycerol 1-phosphate, α-glycerophosphate wikipedia.org | β-glycerophosphate, BGP wikipedia.org |
| Molecular Formula | C₃H₉O₆P wikipedia.org | C₃H₉O₆P nih.gov |
| Molar Mass | 172.07 g/mol wikipedia.org | 172.07 g/mol nih.gov |
| Chirality | Chiral wikipedia.org | Achiral wikipedia.org |
| CAS Number | 17989-41-2 wikipedia.org | 17181-54-3 nih.gov |
Table 2: Comparison of Biological Roles and Research Applications
| Feature | sn-Glycerol 3-Phosphate | Glycerol 2-Phosphate |
|---|---|---|
| Primary Metabolic Role | Central intermediate linking glycolysis and lipid biosynthesis. frontiersin.org | Intermediate in glycerolipid metabolism, though less predominant than G3P. ontosight.aiumaryland.edu |
| Role in Lipid Synthesis | Essential precursor for the de novo synthesis of all glycerolipids. mdpi.comwikipedia.org | Serves as a precursor in phospholipid biosynthesis. ontosight.ai |
| Energy Metabolism | Key component of the glycerol-3-phosphate shuttle for ATP production. wikipedia.orgyoutube.com | Involved in glycolysis and gluconeogenesis. ontosight.ai |
| Cell Signaling | Its levels are associated with triacylglycerol levels and metabolic regulation. mdpi.com | Can act as a signaling molecule influencing cell proliferation and differentiation. ontosight.ai |
| Key Research Applications | Studying lipid metabolism, mitochondrial respiration, and metabolic diseases. frontiersin.org | Used as a phosphatase inhibitor and to induce osteogenic differentiation in cell culture. smolecule.comwikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
C3H10NaO7P |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
sodium;dihydrogen phosphate;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.Na.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+1;/p-1 |
InChI Key |
XJOHAKBCTNXARA-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CO)O)O.OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Biochemical Metabolism and Pathways of Glycerol Dihydrogen Phosphate Species
sn-Glycerol 3-Phosphate as a Central Metabolite
sn-Glycerol 3-phosphate (G3P) is not merely an intermediate but a key regulatory molecule that channels carbon flow between several major metabolic routes. nih.gov Its concentration within the cell influences the rate of glycolysis, the synthesis of glucose, and the production of ATP, ensuring metabolic flexibility in response to changing energy demands. nih.govfrontiersin.org
Integration with Glycolysis
sn-Glycerol 3-phosphate is intricately linked with glycolysis, the pathway that breaks down glucose to produce energy. ontosight.ai Specifically, G3P is synthesized from dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in the preparatory phase of glycolysis. wikipedia.orgyoutube.com This connection is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase, which reduces DHAP to G3P while oxidizing NADH to NAD+. ontosight.aiontosight.ai This reaction is reversible, allowing G3P to be converted back to DHAP, thereby re-entering the glycolytic pathway. nih.gov This interconversion is crucial for maintaining the cellular redox balance by regenerating the NAD+ required for glycolysis to continue. youtube.comwikipedia.org
The integration allows the carbon skeleton from glucose to be diverted towards lipid synthesis, as G3P is the backbone for triglycerides and phospholipids (B1166683). ontosight.aiproteopedia.org This metabolic branch point is essential for processes like membrane biogenesis and energy storage. nih.gov
Role in Gluconeogenesis
Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates, which is vital during periods of fasting or prolonged exercise. youtube.com sn-Glycerol 3-phosphate serves as an important substrate for this pathway, particularly glycerol (B35011) released from the breakdown of fats (lipolysis) in adipose tissue. ontosight.ainumberanalytics.com
Once transported to the liver, glycerol is phosphorylated to G3P by the enzyme glycerol kinase. wikipedia.org This G3P is then oxidized back to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase. youtube.comwikipedia.org DHAP can then directly enter the gluconeogenic pathway, eventually being converted to glucose. youtube.comnumberanalytics.com This process highlights the role of G3P in converting the glycerol backbone of triglycerides into glucose to maintain blood glucose homeostasis. ontosight.ai
Contribution to Cellular Energy Metabolism
Beyond its roles in glycolysis and gluconeogenesis, sn-glycerol 3-phosphate makes a significant contribution to cellular energy production through the glycerol-3-phosphate shuttle. wikipedia.orgontosight.ai This shuttle is a crucial mechanism, especially in tissues with high energy demands like the brain and skeletal muscle, for transporting reducing equivalents (electrons) from NADH produced in the cytoplasm during glycolysis into the mitochondria for oxidative phosphorylation. wikipedia.orgfiveable.me
The inner mitochondrial membrane is impermeable to NADH. wikipedia.org The shuttle circumvents this barrier through a two-step process involving two different glycerol-3-phosphate dehydrogenase enzymes:
Cytosolic GPD (GPD1): In the cytoplasm, cytosolic glycerol-3-phosphate dehydrogenase converts DHAP to G3P, oxidizing cytosolic NADH to NAD+. nih.govwikipedia.org
Mitochondrial GPD (GPD2): G3P then diffuses through the outer mitochondrial membrane and is oxidized back to DHAP by a mitochondrial, inner membrane-bound isoform of glycerol-3-phosphate dehydrogenase. wikipedia.orgaklectures.com This enzyme uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor, reducing it to FADH₂. wikipedia.org
FADH₂ then donates its electrons directly to the electron transport chain (at Complex II or Coenzyme Q), bypassing Complex I. aklectures.com This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP. wikipedia.org Although this shuttle yields less ATP per NADH molecule compared to the malate-aspartate shuttle (approximately 1.5 ATP vs. 2.5 ATP), it allows for the rapid oxidation of cytosolic NADH. fiveable.meaklectures.com
Biosynthesis Pathways of sn-Glycerol 3-Phosphate
Cells utilize two primary pathways to synthesize sn-glycerol 3-phosphate, ensuring its availability for the diverse metabolic functions it supports. The predominant pathway depends on the metabolic state of the cell and the availability of substrates like glucose or glycerol.
De Novo Synthesis via Dihydroxyacetone Phosphate Reduction
The main pathway for G3P synthesis, particularly when glucose is abundant, is the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP). wikipedia.orgwikipedia.org This reaction is a key step linking carbohydrate metabolism directly to lipid biosynthesis. wikiwand.com
The conversion is a single-step, reversible reaction catalyzed by the NAD+-dependent enzyme, cytosolic glycerol-3-phosphate dehydrogenase (GPD1). ontosight.aiontosight.ai
Reaction: Dihydroxyacetone phosphate (DHAP) + NADH + H⁺ ⇌ sn-Glycerol 3-phosphate + NAD⁺ ontosight.ai
This pathway is crucial in tissues like adipose tissue and liver for providing the G3P backbone required for the synthesis of triglycerides (for energy storage) and phospholipids (for cell membranes). proteopedia.orgontosight.ai
Enzymatic Phosphorylation of Glycerol
An alternative pathway for G3P synthesis involves the direct phosphorylation of glycerol. wikipedia.org This route is particularly active in the liver and kidneys, which possess the necessary enzyme, glycerol kinase. nih.govwikipedia.org Adipocytes, however, have very low levels of glycerol kinase and thus cannot readily utilize glycerol. wikipedia.org
The glycerol for this pathway is primarily derived from the breakdown of triglycerides in adipose tissue. The released glycerol travels through the bloodstream to the liver. wikipedia.org
Reaction: Glycerol + ATP → sn-Glycerol 3-phosphate + ADP numberanalytics.com
This reaction, catalyzed by glycerol kinase, is an important step in utilizing the glycerol backbone from stored fats, channeling it into either gluconeogenesis to produce glucose or glycolysis for energy production. ontosight.aiwikipedia.org
Data Tables
Table 1: Key Enzymes in sn-Glycerol 3-Phosphate Metabolism
| Enzyme | EC Number | Location | Pathway(s) Involved | Reaction Catalyzed |
| Glycerol-3-Phosphate Dehydrogenase (cytosolic, GPD1) | 1.1.1.8 | Cytosol | Glycolysis, Gluconeogenesis, Glycerol-3-Phosphate Shuttle, De Novo Synthesis | Dihydroxyacetone phosphate + NADH ⇌ sn-Glycerol 3-phosphate + NAD⁺ |
| Glycerol-3-Phosphate Dehydrogenase (mitochondrial, GPD2) | 1.1.5.3 | Inner Mitochondrial Membrane | Glycerol-3-Phosphate Shuttle | sn-Glycerol 3-phosphate + FAD ⇌ Dihydroxyacetone phosphate + FADH₂ |
| Glycerol Kinase | 2.7.1.30 | Cytosol (primarily liver, kidney) | Gluconeogenesis, Glycerol Metabolism | Glycerol + ATP → sn-Glycerol 3-phosphate + ADP |
Table 2: Metabolic Fates of sn-Glycerol 3-Phosphate
| Pathway | Starting Molecule | Key Conversion | End Product/Function | Primary Tissues |
| Glycolysis Integration | Dihydroxyacetone Phosphate | Reduction to G3P | Diversion of glycolytic intermediates for lipid synthesis | Most tissues, especially liver and adipose |
| Gluconeogenesis | Glycerol | Phosphorylation to G3P, then oxidation to DHAP | Glucose synthesis | Liver, Kidney |
| Energy Metabolism (Shuttle) | Dihydroxyacetone Phosphate | Reduction to G3P (cytosol), then oxidation back to DHAP (mitochondria) | Transfer of electrons from cytosolic NADH to mitochondrial ETC for ATP production | Skeletal Muscle, Brain |
| Glycerolipid Synthesis | sn-Glycerol 3-Phosphate | Acylation | Synthesis of triglycerides and phospholipids | Liver, Adipose tissue |
Catabolic and Recycling Pathways Involving Glycerol Phosphate
Glycerol dihydrogen phosphate, primarily in its biologically active form glycerol-3-phosphate (G3P), is a central molecule at the intersection of glycolysis, lipid synthesis, and energy metabolism. frontiersin.orgnih.gov Beyond its role as a precursor for the de novo synthesis of glycerolipids, G3P is also a substrate for catabolic and recycling pathways that regulate its cellular concentration and contribute to metabolic homeostasis. frontiersin.orgwikipedia.org These pathways allow for the recovery of its constituent parts, glycerol and inorganic phosphate, or its participation in the turnover of larger macromolecules like glycerophospholipids.
Hydrolytic Conversion to Glycerol and Inorganic Phosphate
One of the primary catabolic fates of glycerol-3-phosphate is its direct hydrolysis to yield glycerol and inorganic phosphate (Pi). This reaction is catalyzed by a class of enzymes known as glycerol-3-phosphate phosphatases (G3Pase or G3PP). frontiersin.orgnih.govencyclopedia.pub The existence of this direct dephosphorylation pathway is a crucial mechanism for controlling intracellular G3P levels and producing free glycerol, which can serve various physiological roles, including as an osmolyte or cryoprotectant in certain species. nih.govnih.gov
The enzymatic activity has been identified across diverse organisms, from bacteria to mammals. frontiersin.orgnih.gov In Mycobacterium tuberculosis, the enzyme Rv1692 has been identified as a G3P phosphatase, playing a role in breaking down glycerol phosphate. nih.gov Similarly, in the rainbow smelt (Osmerus mordax), a G3Pase is the primary enzyme responsible for the large-scale glycerol accumulation that protects the fish in freezing seawater. nih.gov For a long time, a specific G3P phosphatase was not thought to exist in mammals, but recent research has identified such an enzyme, challenging previous assumptions and adding a new layer of regulation to mammalian glucose, lipid, and energy metabolism. frontiersin.org
The activity of these phosphatases can be influenced by environmental conditions such as pH. For instance, studies in rat heart homogenates showed that the hydrolysis of glycerol-3-phosphate increased significantly as the pH decreased from 7.2 to 5.0, a condition that can be found during ischemia. nih.gov
| Organism/Tissue | Enzyme | Key Findings | Kinetic Parameters | Source |
|---|---|---|---|---|
| Mycobacterium tuberculosis | Rv1692 | Identified as a G3P phosphatase with a preference for the D-isomer (G3P) over the L-isomer. | For D-Glycerol 3-phosphate (G3P):Km: 1.10 ± 0.20 mM kcat: 0.77 ± 0.03 s-1For L-Glycerol 3-phosphate:Km: 0.89 ± 0.1 mM kcat: 0.02 ± 0.01 s-1 | nih.gov |
| Rat Heart Homogenates | Glycerol-3-P hydrolysis activity | Enzyme activity is pH-dependent, increasing at lower pH values. | Activity: 0.94 ± 0.11 µmol·g-1·min-1 (at pH 5.0) 0.25 ± 0.03 µmol·g-1·min-1 (at pH 7.2) Substrate concentration for half-maximal activity: 4.2 ± 1.1 mM (at pH 5.0) 2.9 ± 1.0 mM (at pH 7.2) | nih.gov |
| Rainbow Smelt (Osmerus mordax) Liver | G3Pase | Confirmed as the primary metabolic step for producing high concentrations of glycerol as a cryoprotectant, rather than recycling through glycerolipids. | Measured G3Pase activity was sufficient to account for the observed rates of glycerol synthesis. | nih.gov |
| Mammalian Cells (Hepatocytes, β-cells) | G3PP | Recently identified enzyme that controls cellular Gro3P levels, thereby influencing glycolysis, gluconeogenesis, and glycerolipid synthesis. | Overexpression of G3PP leads to increased glycerol production and decreased intracellular G3P and glycerolipids. | frontiersin.org |
Involvement in Glycerophospholipid Recycling
Glycerol-3-phosphate is not only a building block for the initial synthesis of glycerophospholipids but is also a key intermediate in their catabolism and recycling. wikipedia.org Glycerophospholipids, the main components of biological membranes, undergo constant turnover. During this process, the polar head groups can be cleaved off, releasing glycerol phosphate, which can then be channeled back into metabolic pathways.
A clear example of this recycling pathway has been elucidated in Mycobacterium tuberculosis. nih.gov In this bacterium, the breakdown of glycerophospholipids releases their polar head groups. A phosphodiesterase enzyme can then act on these head groups to liberate glycerol-3-phosphate. nih.govresearchgate.net This newly freed G3P is then hydrolyzed by the G3P phosphatase, Rv1692, into glycerol and inorganic phosphate. nih.govcrick.ac.uk This pathway represents a complete recycling loop, allowing the bacterium to salvage and reuse the core components of its membrane lipids. nih.gov This catabolic and recycling mechanism had not been previously described in M. tuberculosis and highlights a sophisticated system for nutrient recovery and metabolic flexibility. nih.govcrick.ac.uk
This recycling is metabolically efficient, as it allows the organism to reclaim valuable resources. The glycerol can be used in other metabolic processes or be re-phosphorylated by glycerol kinase to re-enter the glycerolipid synthesis pathway, while the inorganic phosphate is essential for numerous cellular functions, including energy metabolism and nucleic acid synthesis.
| Enzyme | Encoded by Gene | Function in Pathway | Substrate | Product(s) | Source |
|---|---|---|---|---|---|
| Phosphodiesterase | Rv3842 (putative) | Cleaves glycerophospholipid polar heads to release glycerol phosphate. | Glycerophospholipid polar heads (e.g., glycerophosphocholine) | Glycerol-3-phosphate | nih.gov |
| Glycerol-3-Phosphate Phosphatase | Rv1692 | Catalyzes the final step of the recycling pathway by hydrolyzing G3P. | D-Glycerol 3-phosphate | Glycerol and Inorganic Phosphate | nih.govresearchgate.netcrick.ac.uk |
Interactions with Cellular Processes and Biological Systems
Role in Glycerophospholipid Membrane Biogenesis and Remodeling
Glycerol (B35011) dihydrogen phosphate (B84403), sodium salt, serves as a precursor in the biosynthesis of glycerophospholipids, which are fundamental structural components of all biological membranes. ontosight.aiwikipedia.orgontosight.ai While glycerol-3-phosphate is the more direct precursor in the de novo synthesis pathways, glycerol-2-phosphate can be metabolized and enter this critical process. umaryland.edunih.gov The synthesis of glycerophospholipids begins with a glycerol-3-phosphate backbone, to which fatty acids are sequentially added to form phosphatidic acid, a key intermediate. aocs.orgnih.gov This phosphatidic acid can then be utilized in various pathways to produce the diverse range of phospholipids (B1166683), such as phosphatidylcholine and phosphatidylethanolamine, that comprise cellular membranes. wikipedia.orgaocs.org
The amphipathic nature of these phospholipids, possessing a hydrophilic head (containing the phosphate group) and hydrophobic tails (the fatty acid chains), drives the formation of the lipid bilayer that compartmentalizes cells and organelles. wikipedia.orgaocs.org By providing a source of the glycerol phosphate backbone, the compound indirectly contributes to the integrity and fluidity of cell membranes. ontosight.aiontosight.ai Research on type II pneumocytes from diabetic rats has shown that exogenous glycerol can be incorporated into major phospholipids, compensating for reduced glucose metabolism and maintaining the synthesis of essential membrane components like disaturated phosphatidylcholine. nih.gov This highlights the role of glycerol-derived phosphates in maintaining membrane homeostasis under metabolic stress.
Influence on Cellular Signal Transduction Pathways
Glycerol dihydrogen phosphate, sodium salt, more commonly referred to as β-glycerophosphate in this context, exerts a significant influence on cellular signaling primarily through its function as a phosphatase inhibitor. wikipedia.orgmedchemexpress.comneolab.debostonbioproducts.com Cellular signaling is tightly regulated by the balanced activities of protein kinases and phosphatases, which add and remove phosphate groups from proteins, respectively. neolab.dewikipedia.org This process of phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch to control protein function, and consequently, entire signaling cascades. neolab.dewikipedia.orgresearchgate.net By inhibiting phosphatases, β-glycerophosphate ensures that the phosphorylated, and often activated, state of signaling proteins is maintained. medchemexpress.comneolab.de
Phosphatase Inhibition Mechanisms (specifically by Glycerol 2-Phosphate, Beta-Glycerophosphate)
β-Glycerophosphate is widely recognized and utilized as a reversible, broad-spectrum inhibitor of serine/threonine phosphatases. wikipedia.orgneolab.debostonbioproducts.comsigmaaldrich.com These enzymes specifically remove phosphate groups from serine and threonine amino acid residues on substrate proteins. neolab.dethermofisher.com The inhibitory action of β-glycerophosphate is crucial in experimental settings, particularly in the preparation of cell lysates for protein analysis. neolab.dethermofisher.com During cell lysis, the compartmentalization of cells is destroyed, releasing a host of enzymes, including phosphatases, that can rapidly dephosphorylate proteins of interest. thermofisher.com The inclusion of β-glycerophosphate in lysis buffers and kinase reaction buffers helps to preserve the in vivo phosphorylation status of proteins, allowing for accurate study of signaling pathways. neolab.desigmaaldrich.comthermofisher.com It is often used in combination with other inhibitors to achieve broad-spectrum protection against dephosphorylation. wikipedia.orgneolab.debostonbioproducts.com
While it is a potent inhibitor of serine/threonine phosphatases, β-glycerophosphate is also known to be a substrate for alkaline phosphatase (ALP). nih.govahajournals.org In certain biological contexts, such as vascular smooth muscle cell calcification and in vitro osteogenesis, ALP hydrolyzes β-glycerophosphate, releasing inorganic phosphate. ahajournals.orgnih.gov This action increases the local phosphate concentration, which is a key factor in mineralization processes. ahajournals.orgnih.gov The functional significance of ALP in this context is confirmed by studies showing that levamisole, a specific ALP inhibitor, can block β-glycerophosphate-induced calcification. ahajournals.org
Modulation of Protein Phosphorylation Events
By inhibiting serine/threonine phosphatases, β-glycerophosphate directly modulates protein phosphorylation events, leading to sustained activation or inactivation of various signaling pathways. medchemexpress.comneolab.de This function is critical for inducing and maintaining cellular processes like osteoblast differentiation. medchemexpress.com For instance, β-glycerophosphate is reported to promote osteogenic differentiation by inducing the phosphorylation of kinases associated with the extracellular signal-regulated kinase (ERK1/2) pathway. medchemexpress.comnih.gov The ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.
The table below summarizes research findings on the modulation of specific protein phosphorylation events by β-glycerophosphate.
| Cell Type | Pathway/Protein Affected | Observed Effect | Reference |
| Vascular Smooth Muscle Cells | AMPK/mTOR signaling | Metformin alleviates β-glycerophosphate-induced calcification via activation of AMPK/mTOR pathway-dependent autophagy. | nih.gov |
| Osteoblasts/Mesenchymal Stem Cells | ERK1/2 Pathway | Promotes osteogenic gene expression through phosphorylation of ERK1/2. | medchemexpress.comnih.gov |
| Vascular Smooth Muscle Cells | General Protein Phosphorylation | Used in a model to study the modulation of phosphorylation by glycomimetics in calcification. | researchgate.net |
Contribution to Metabolic Adaptation and Stress Responses
Glycerol dihydrogen phosphate, sodium salt, is involved in cellular metabolism and can influence how cells adapt to metabolic stress. As an intermediate, it is linked to glycolysis, a fundamental pathway for energy production. ontosight.aiontosight.ai Studies on vascular smooth muscle cells (VSMCs) have shown that exposure to β-glycerophosphate can induce significant metabolic shifts. nih.gov Specifically, it promotes a more oxidative and less glycolytic phenotype, increasing basal respiration and mitochondrial ATP production. nih.gov Treated cells also showed an increased capacity to use mitochondrial glutamine and long-chain fatty acids as fuel sources. nih.gov
However, this metabolic adaptation can also be associated with stress responses. The same study found that while promoting an oxidative phenotype, β-glycerophosphate reduced the cells' ability to respond to stress via mitochondrial respiration and triggered mitochondrial-dependent oxidative stress, as evidenced by increased H₂O₂ levels. nih.gov This suggests that while the compound can help cells adapt their energy substrate usage, it may also render them more vulnerable to certain stressors and contribute to pathological conditions like vascular calcification through oxidative stress. nih.gov
Applications in In Vitro Cell Culture and Differentiation Studies
Glycerol dihydrogen phosphate, sodium salt (β-glycerophosphate), is a widely used supplement in in vitro cell culture, primarily for studies involving cell differentiation. wikipedia.orgroche.comnih.gov It is a key component of osteogenic differentiation media, used to coax mesenchymal stem cells (MSCs), pre-osteoblasts, and other cell lines to differentiate into bone-forming osteoblasts. sigmaaldrich.comnih.govtandfonline.comnih.gov In this context, it serves as an organic phosphate donor, which is essential for the formation of hydroxyapatite, the mineral component of bone. sigmaaldrich.comnih.govapexbt.com The compound has been shown to promote bone matrix mineralization and calcification in numerous in vitro models. neolab.desigmaaldrich.comapexbt.com
Beyond osteogenesis, β-glycerophosphate is also used in the development of hydrogels for tissue engineering applications. neolab.denih.gov For example, it is used as an ionic crosslinking agent in chitosan-based thermal-sensitive hydrogels, which are liquid at room temperature but form a gel at body temperature, making them suitable for injectable scaffolds. nih.gov
Essential Nutrient Provision in Cell Culture Media
The primary role of β-glycerophosphate as an essential nutrient in cell culture media is to serve as a stable, organic source of phosphate ions (Pi). neolab.desigmaaldrich.comnih.gov Many standard cell culture media require phosphate buffers, such as sodium or potassium phosphates, to maintain a stable pH. researchgate.netmedchemexpress.com However, for specific applications like osteogenic differentiation, a higher and sustained concentration of phosphate is needed for mineralization. nih.govplos.org
Using high concentrations of inorganic phosphate can sometimes lead to precipitation in the media and cause rapid, non-physiological fluctuations in phosphate availability. sigmaaldrich.complos.org β-Glycerophosphate provides a solution as it is gradually hydrolyzed by cellular enzymes, primarily alkaline phosphatase, to release inorganic phosphate locally. ahajournals.orgnih.gov This slow release provides a sustained source of phosphate for matrix mineralization. nih.govapexbt.com It is a standard component, along with ascorbic acid and dexamethasone, in cocktails used to induce osteogenic differentiation in vitro. nih.govnih.gov Furthermore, it is also used as a buffering agent in specialized media like M17 for the culture of Lactococcus species. wikipedia.orgneolab.desigmaaldrich.com
The table below details the applications of β-glycerophosphate in various cell culture contexts.
| Application | Cell/Organism Type | Purpose | Reference |
| Osteogenic Differentiation | Mesenchymal Stem Cells, Bone Marrow Stem Cells, Osteoblasts (e.g., Saos-2, IDG-SW3) | Organic phosphate source for matrix mineralization and calcification. | wikipedia.orgsigmaaldrich.comnih.govnih.gov |
| Vascular Calcification Studies | Vascular Smooth Muscle Cells (VSMCs) | Induces calcification to model pathological conditions. | medchemexpress.combostonbioproducts.comahajournals.org |
| Bacterial Culture | Lactococcus species | Buffering agent in M17 media. | wikipedia.orgsigmaaldrich.com |
| Hydrogel Formation | Tissue Engineering Scaffolds (e.g., with Chitosan) | Ionic crosslinking agent for thermal-sensitive hydrogels. | nih.gov |
Induction of Specific Cellular Phenotypes (e.g., Osteogenic Differentiation, Mineralization)
Glycerol dihydrogen phosphate, often utilized in the form of β-glycerophosphate in cell culture, plays a crucial role as a phosphate source in the induction of osteogenic differentiation and subsequent mineralization of the extracellular matrix by mesenchymal stem cells. researchgate.netplos.org The process of osteogenesis in vitro is critically dependent on the availability of phosphate to form hydroxyapatite, the primary mineral component of bone. researchgate.netmdpi.com
Research comparing different phosphate sources has revealed that both the chemical nature (inorganic versus organic) and the concentration of the phosphate supplement significantly affect gene expression related to bone formation and the quality of the mineralized matrix. researchgate.netplos.org While β-glycerophosphate is a commonly used organic phosphate source, its use can lead to non-physiological fluctuations in the availability of free inorganic phosphate (Pi) due to enzymatic hydrolysis by tissue-nonspecific alkaline phosphatase (TNAP). plos.org
Studies have shown that providing a steady concentration of inorganic phosphate can more effectively promote osteogenic differentiation and mineralization compared to β-glycerophosphate. researchgate.netnih.govnih.gov For instance, in cultures of human mesenchymal stem cells, a medium containing 3 mM inorganic phosphate was found to advance osteogenic differentiation and mineralization more effectively than a medium with β-glycerophosphate on day 7 of culture. nih.gov This was evidenced by increased expression of osteoblast differentiation markers and enhanced calcium deposition. nih.gov However, very high concentrations of inorganic phosphate (e.g., 10 mM) have been observed to reduce the formation of new collagen, an essential component of the bone matrix. plos.org
The choice of phosphate source also influences the expression of key osteogenic genes. While both inorganic phosphate and β-glycerophosphate can induce the expression of markers for osteoblast formation, the intensity of this gene expression does not always correlate with a high-quality mineralized matrix. researchgate.net This highlights the complexity of the signaling and structural roles that phosphate plays during bone formation in vitro.
Significance in Plant Biology
Involvement in Plant Abiotic Stress Tolerance
Glycerol-3-phosphate (G3P) is a key metabolite in plants that plays a significant role in the response to abiotic stresses such as high salinity. mdpi.compublish.csiro.au Its involvement stems from its central position in carbohydrate and lipid metabolism. mdpi.com Under salt stress, the biosynthesis of glycerol, a compatible solute that helps in osmotic adjustment, is crucial for tolerance. publish.csiro.au The synthesis of G3P is a critical step in this pathway.
In the plant Arabidopsis thaliana, G3P is primarily synthesized through two pathways: the phosphorylation of glycerol by glycerol kinase (GK) and the reduction of dihydroxyacetone phosphate (DHAP) by G3P dehydrogenase (GPDH). mdpi.comnih.gov Studies involving mutants with suppressed levels of GPDH (gly1 mutants) have shown decreased tolerance to salt stress, indicating the importance of this enzyme and its product, G3P, in stress mitigation. publish.csiro.au Conversely, transgenic Arabidopsis plants overexpressing a yeast GPD1 gene, which is analogous to the plant GLY1 gene, exhibited enhanced salt tolerance. publish.csiro.au These transgenic plants showed a gradual increase in glycerol levels with increasing NaCl concentrations, suggesting that the G3P pathway is critical for producing this osmoprotectant. publish.csiro.au
The enhanced stress tolerance in plants with modulated G3P levels is also linked to alterations in lipid metabolism and antioxidant enzyme activities. mdpi.com Overexpression of a chimeric G3P dehydrogenase in rice led to significantly elevated G3P accumulation and increased activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT) under osmotic stress. mdpi.com This suggests that G3P not only contributes to osmotic balance but also helps in managing oxidative stress, a common secondary effect of many abiotic stresses. mdpi.com
Contribution to Basal Plant Defense Mechanisms
Glycerol-3-phosphate is a vital component of basal defense mechanisms in plants against pathogenic microorganisms. nih.govresearchgate.net Basal resistance is the plant's first line of defense, providing a broad-spectrum, low-level resistance to potential pathogens. Research has established a direct link between cellular G3P levels and the ability of a plant to resist infection. nih.govdntb.gov.ua
In studies using Arabidopsis thaliana and the hemibiotrophic fungal pathogen Colletotrichum higginsianum, a clear correlation was observed between pathogen inoculation and an increase in G3P levels within the host plant, accompanied by a decrease in glycerol levels. nih.govdntb.gov.ua This suggests a mobilization of glycerol towards G3P synthesis during an attempted infection. nih.gov
Further genetic evidence supports the crucial role of G3P in defense. Plant mutants with defects in G3P synthesis, such as the gly1 mutant (impaired in a G3P dehydrogenase), show increased susceptibility to pathogens. nih.gov Conversely, mutants that are impaired in the utilization of plastidial G3P (the act1 mutant) accumulate higher levels of G3P upon pathogen challenge and exhibit enhanced resistance. nih.govdntb.gov.ua Similarly, overexpressing the G3P dehydrogenase gene GLY1 also leads to increased G3P levels and enhanced basal resistance. nih.govresearchgate.net These findings collectively indicate that the ability to accumulate G3P is a key determinant in the level of basal resistance a plant can mount against pathogens. nih.gov
Inter-organ Signaling in Plants
Beyond its role in local, basal defense, Glycerol-3-phosphate functions as a critical mobile signaling molecule in systemic acquired resistance (SAR), a form of inter-organ communication that provides long-lasting, broad-spectrum immunity to distal, uninfected parts of the plant following a localized primary infection. researchgate.net This systemic signaling is essential for preparing the entire plant for potential secondary infections.
Upon a primary pathogen infection, G3P levels increase not only in the infected leaves but also in the petiole exudates, which contain substances transported through the plant's vascular system. researchgate.net Genetic studies have shown that mutants unable to synthesize sufficient G3P are defective in mounting an SAR response. researchgate.net This defect can be chemically complemented by exogenously applying G3P to the mutant plants, confirming its role as an inducer of SAR. researchgate.net
Radioactive tracer experiments have demonstrated that a derivative of G3P is transported from the primary infected leaves to distal tissues to initiate the systemic immune response. researchgate.net This long-distance transport is a key aspect of inter-organ signaling. The movement and function of G3P in SAR are also linked to other signaling components, such as the lipid transfer protein DIR1. Evidence suggests a cooperative interaction where G3P is required for the translocation of DIR1 to distal tissues, and DIR1 is, in turn, necessary for the efficient movement of the G3P-derived signal. researchgate.net More recent work in soybean has also implicated rootward movement of shoot-synthesized G3P in systemic signaling to exclude undesirable rhizobia in the roots. researchgate.net
Microbial Metabolism and Pathogenesis Research
Glycerol Dihydrogen Phosphate Metabolism in Bacterial Species (e.g., E. coli, Mycobacterium tuberculosis, Borrelia burgdorferi)
Metabolism of glycerol dihydrogen phosphate, or glycerol-3-phosphate (G3P), is a central process in many bacteria, linking carbohydrate catabolism, lipid biosynthesis, and energy production. nih.govnih.govwikipedia.org
Escherichia coli
In E. coli, G3P is a key intermediate in both glycolysis and phospholipid biosynthesis. nih.gov The bacterium can take up external G3P using a specific membrane transporter protein called GlpT. nih.gov Internally, G3P is a product of glycerol phosphorylation by glycerol kinase. pnas.org The subsequent metabolism of G3P is primarily handled by G3P dehydrogenase. E. coli possesses two isozymes: an aerobic, membrane-associated dehydrogenase (GlpD) and an anaerobic one (GlpABC). pnas.orguniprot.orgresearchgate.net The aerobic GlpD is a flavin-linked enzyme that oxidizes G3P to dihydroxyacetone phosphate (DHAP), transferring electrons to the respiratory chain via ubiquinone. pnas.org This reaction is a crucial junction connecting glycerol metabolism to cellular respiration. pnas.org
Mycobacterium tuberculosis
For Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, G3P metabolism is integral to its survival and pathogenesis, particularly during the dormant phase where it relies on stored lipids (triacylglycerol) for energy. purdue.edunih.gov G3P is the backbone for the synthesis of these storage lipids and various phospholipids. nih.gov The initial step in this synthesis is catalyzed by a G3P acyltransferase. purdue.edu Mtb also possesses a unique pathway for recycling the polar heads of glycerophospholipids. Research has identified a specific D,L-glycerol 3-phosphate phosphatase, encoded by the gene Rv1692, which was previously misidentified. nih.govresearchgate.netpnas.org This enzyme catalyzes the final step in the recycling pathway, breaking down G3P into glycerol and inorganic phosphate. nih.govpnas.org Deletion of this gene in Mtb leads to an accumulation of G3P, demonstrating its in vivo function and the importance of this recycling pathway for the bacterium's metabolic flexibility. nih.gov
Borrelia burgdorferi
The Lyme disease spirochete, Borrelia burgdorferi, exhibits a complex life cycle, alternating between a tick vector and a mammalian host, which requires significant metabolic adaptation. plos.org G3P metabolism is critical for the spirochete's fitness, particularly during the tick phase. plos.org B. burgdorferi can utilize glycerol, which is abundant in the tick, as a primary carbohydrate source. plos.org It possesses a glycerol utilization operon (glp) that includes genes for a glycerol uptake facilitator (GlpF), a glycerol kinase (GlpK) to produce G3P, and a G3P dehydrogenase (GlpD). plos.org The GlpD enzyme oxidizes G3P to DHAP, feeding it into the glycolytic pathway for energy. researchgate.netnih.govresearchgate.net Expression of this operon is elevated at temperatures corresponding to the tick environment. plos.org A second G3P dehydrogenase, GpsA, catalyzes the reverse reaction, reducing DHAP to G3P, which is essential for synthesizing the glycerophospholipids needed for its membranes and lipoproteins. researchgate.netnih.govresearchgate.net This bidirectional control at the G3P/DHAP node represents a critical metabolic linchpin, and GpsA has been identified as a key virulence factor essential for murine infection and persistence in the tick. researchgate.netnih.gov
Interactive Data Table: Key Enzymes in Glycerol Dihydrogen Phosphate Metabolism
Impact on Microbial Growth and Virulence Factors
Glycerol dihydrogen phosphate, also known as glycerol-3-phosphate (G3P), plays a significant role in the metabolism of various microorganisms, influencing their growth, persistence, and production of virulence factors. nih.govnih.gov It serves as a crucial intermediate linking carbohydrate and lipid metabolism. nih.govoup.com In aerobic microbial metabolism, glycerol is first phosphorylated to G3P by glycerol kinase. nih.govasm.org Subsequently, G3P is dehydrogenated by G3P dehydrogenase to yield dihydroxyacetone phosphate (DHAP), which then enters the glycolytic pathway. nih.govasm.org
Detailed Research Findings
Pseudomonas aeruginosa
This opportunistic pathogen, particularly relevant in cystic fibrosis patients, can utilize glycerol derived from lung surfactants. nih.govasm.org The metabolism of glycerol and the homeostasis of its intermediate, G3P, are important for the growth and virulence of P. aeruginosa. nih.govasm.org
Research has demonstrated that an accumulation of G3P, caused by a mutation in the G3P dehydrogenase gene (glpD), leads to several detrimental effects on the bacterium. nih.govnih.gov These effects include impaired growth and reductions in the synthesis of pyocyanin (B1662382) (a key virulence factor), decreased motility, and lower tolerance to oxidative stress. nih.govnih.gov The growth retardation associated with G3P stress is linked to reduced glycolysis and adenosine (B11128) triphosphate (ATP) generation. nih.gov Studies indicate that glycerol utilization can enhance biofilm behaviors, such as surface attachment and colony wrinkling, which are crucial for infection persistence. asm.orgnih.gov Interference with the glycerol metabolic pathway is being explored as a potential therapeutic strategy against P. aeruginosa infections. researchgate.net
| Virulence Factor/Phenotype | Effect of glpD Mutation (leading to G3P accumulation) | Reference |
|---|---|---|
| Pyocyanin Production | Reduced | nih.govnih.gov |
| Twitching Motility | Reduced | asm.org |
| Oxidative Stress Tolerance | Reduced | nih.govnih.gov |
| Growth Rate | Impaired | nih.govnih.gov |
| Kanamycin Resistance | Reduced | nih.gov |
Mycoplasma pneumoniae
For the cell wall-less bacteria of the genus Mycoplasma, glycerol and phospholipids from their hosts are major sources of carbon and energy. oup.com M. pneumoniae resides on lung epithelia and utilizes glycerol from the surfactant. oup.com In these bacteria, the oxidation of G3P involves a glycerol-3-phosphate oxidase that generates hydrogen peroxide. oup.com This production of hydrogen peroxide is a major virulence factor for Mycoplasma species. oup.com
Staphylococcus aureus
In Staphylococcus aureus, G3P is a precursor for the synthesis of lipoteichoic acid (LTA), a major component of the Gram-positive cell wall. researchgate.net LTA is crucial for bacterial growth, cell division, and the pathogen-host interface. researchgate.net The synthesis and turnover of cell envelope components like LTA can affect the virulence of S. aureus. researchgate.net Furthermore, the uptake of glycerol, which is converted to G3P, has been shown to be critical for the formation of L-forms (cell wall-deficient variants) and for persistence against antibiotics in S. aureus. nih.gov
Other Microorganisms
The glycerol metabolic pathway and the enzyme G3P dehydrogenase appear to influence virulence in other pathogenic bacteria as well. researchgate.net This includes organisms like Borrelia burgdorferi and Vibrio splendidus. researchgate.net In culture media, sodium glycerophosphate is often used as a phosphate source to support the growth of various bacteria, including oral streptococci and lactobacilli. nih.govmdpi.com
Chemical Synthesis and Prebiotic Chemistry Research
Laboratory Synthesis Methods for Glycerol (B35011) Dihydrogen Phosphate (B84403) Salts
The creation of glycerol dihydrogen phosphate salts in the laboratory can be achieved through both traditional chemical pathways and more contemporary biotechnological methods.
Chemical synthesis of sodium glycerophosphate typically involves the direct phosphorylation of glycerol. One common industrial method involves reacting glycerol with a mixture of phosphoric acid and a sodium salt, such as sodium dihydrogen phosphate or sodium carbonate. google.compatsnap.comgoogle.com This esterification reaction is generally conducted under heat and sometimes under vacuum to drive the reaction forward by removing water. google.com
Another significant approach utilizes condensation agents to facilitate the phosphorylation of glycerol in aqueous solutions. mdpi.commdpi.com Agents like urea (B33335) or cyanamide (B42294) are heated with glycerol and a phosphate source, such as ammonium (B1175870) dihydrogen phosphate, to yield glycerol phosphates. mdpi.commdpi.com The use of non-aqueous solvents has also been explored to improve reaction efficiency. Studies have demonstrated successful phosphorylation of glycerol in formamide (B127407) and in deep eutectic solvents (DES), which are mixtures of compounds that have a much lower melting point than their individual components. nih.govnih.gov These non-aqueous environments can circumvent the thermodynamic barrier of removing water that is present in aqueous phosphorylation reactions. researchgate.net
| Method | Reactants | Conditions | Key Findings |
| Direct Esterification | Glycerol, Phosphoric Acid, Sodium Dihydrogen Phosphate | Heated (e.g., 140°C) under vacuum | High degree of phosphate conversion (e.g., 97%). google.com |
| Condensation Agent | Glycerol, Ammonium Dihydrogen Phosphate, Urea | Heated (e.g., 85°C) in aqueous solution | Effective for producing various glycerol phosphate esters. mdpi.commdpi.com |
| Non-Aqueous Solvent | Glycerol, Phosphate Source (e.g., Trimetaphosphate), Silicate Catalyst | Heated (85°C) in Formamide or Deep Eutectic Solvent | Non-aqueous solvents can be advantageous for prebiotic synthesis of organophosphates. nih.gov |
Enzymatic methods offer high specificity for producing particular stereoisomers of glycerol phosphate. The biosynthesis of sn-glycerol-3-phosphate is a central process in lipid metabolism and can be harnessed for production. ontosight.ai
Two primary enzymatic pathways are utilized:
Glycerol Kinase: This enzyme catalyzes the direct phosphorylation of glycerol using adenosine (B11128) triphosphate (ATP) as the phosphate donor, producing sn-glycerol-3-phosphate. wikipedia.orgtaylorandfrancis.com This is a key rate-limiting step in glycerol utilization by many organisms. taylorandfrancis.com
Glycerol-3-Phosphate Dehydrogenase: This enzyme synthesizes sn-glycerol-3-phosphate by reducing dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. ontosight.aiwikipedia.org
Other enzymes, such as non-specific acid phosphatases and phytase, have also been employed, particularly in the synthesis of rac-glycerol-1-phosphate, using pyrophosphate or even inorganic monophosphate as the phosphorylating agent. researchgate.net These methods are being explored for their potential in valorizing crude glycerol, a byproduct of biodiesel production. researchgate.net
| Enzyme | Substrates | Product | Significance |
| Glycerol Kinase | Glycerol, ATP | sn-Glycerol-3-phosphate | Key enzyme in glycerol metabolism; produces a specific stereoisomer. taylorandfrancis.comnih.gov |
| Glycerol-3-Phosphate Dehydrogenase | Dihydroxyacetone phosphate (DHAP), NADH/NADPH | sn-Glycerol-3-phosphate | Links glycolysis to glycerolipid synthesis. ontosight.aiwikipedia.org |
| Acid Phosphatase (e.g., PhoN-Sf) | Glycerol, Pyrophosphate | rac-Glycerol-1-phosphate | Can achieve high product concentrations from crude glycerol. researchgate.net |
| Phytase | Glycerol, Inorganic Monophosphate | rac-Glycerol-1-phosphate | Utilizes a simple, inexpensive phosphate source. researchgate.net |
Prebiotic Origin of Glycerol Phosphate Esters
The formation of glycerol phosphate is a critical step in origin-of-life scenarios, as it provides the hydrophilic head group for the phospholipids (B1166683) that form primitive cell membranes. Research in this area focuses on identifying plausible abiotic pathways for its synthesis under conditions representative of the early Earth.
Simulations of early Earth environments, such as evaporating ponds or hydrothermal systems, have shown that the phosphorylation of glycerol is a plausible prebiotic reaction. mdpi.commdpi.com A common experimental model involves heating aqueous solutions of glycerol, a phosphate source (e.g., ammonium phosphate), and a condensation agent like urea. mdpi.commdpi.com These "drying pool" scenarios, with mild heating (e.g., 65-85°C), could have concentrated reactants and driven the condensation reaction, yielding a mixture of glycerol-1-phosphate, glycerol-2-phosphate, and cyclic glycerol monophosphate. mdpi.comresearchgate.net
Wet-dry cycles are considered a crucial mechanism for driving phosphorylation, which is thermodynamically unfavorable in dilute aqueous solutions. goldschmidt.info High-energy phosphorylating agents, potentially available on the early Earth, could also have facilitated this reaction. For instance, diamidophosphate (B1260613) (DAP) has been shown to spontaneously phosphorylate glycerol at room temperature. mdpi.comresearchgate.net Another proposed route involves the reaction of glycerol with imidazole (B134444) phosphate, which can form under prebiotic conditions and effectively phosphorylate alcohols in paste-like states resulting from evaporation. researchgate.net
The presence of minerals and salts on the primordial Earth could have significantly influenced the synthesis of glycerol phosphates. mdpi.com Various geochemically plausible minerals have been shown to catalyze the reaction, including clays (B1170129) like kaolinite (B1170537), silicates such as quartz, and iron oxides like hematite (B75146). mdpi.commdpi.comresearchgate.net These mineral surfaces could have served to concentrate reactants from dilute solutions and lower the activation energy for phosphorylation.
Studies have shown that different minerals can exhibit a degree of selectivity in the products formed. For example, in one study, kaolinite and ulexite (B576465) favored the formation of glycerol monophosphates, whereas olivine (B12688019) and hematite tended to produce more glycerol diphosphate. mdpi.comresearchgate.net The meteoritic mineral schreibersite has also been identified as a highly reactive source of phosphorus that can phosphorylate glycerol in water, suggesting an extraterrestrial delivery route for key prebiotic reagents. mdpi.comresearchgate.net Simple salts like sodium chloride (NaCl) and sodium carbonate (Na₂CO₃) have also been included in simulations, reflecting the composition of early terrestrial water bodies. mdpi.com
| Catalyst Type | Examples | Proposed Role | Research Findings |
| Clay Minerals | Kaolinite, Montmorillonite | Concentrate reactants; surface catalysis. | Kaolinite shows high yields for glycerol monophosphate formation. mdpi.commdpi.com |
| Iron Oxides | Hematite, Magnetite | Catalysis in hydrothermal or drying pool settings. | Hematite favors the formation of glycerol diphosphate. mdpi.comresearchgate.net |
| Silicates | Quartz | Surface-mediated catalysis. | Demonstrated to catalyze glycerol phosphate formation under hydrothermal conditions. mdpi.comresearchgate.net |
| Borate Minerals | Ulexite | Catalysis and potential stabilization of products. | Achieves high yields of glycerol monophosphate. mdpi.com |
| Olivine Group | Olivine | Catalysis in simulated prebiotic environments. | Favors the formation of glycerol diphosphate. mdpi.comresearchgate.net |
| Meteoritic Minerals | Schreibersite | Reactive source of reduced phosphorus. | Can phosphorylate glycerol in aqueous conditions. mdpi.comresearchgate.net |
Q & A
Basic: What are the optimal reaction conditions for synthesizing glycerol dihydrogen phosphate, sodium salt, and how do deviations impact yield?
Synthesis typically involves esterification between glycerol and phosphoric acid derivatives, followed by neutralization with sodium carbonate. Evidence from a patented method (pH 4.6, 135°C, 0.4–0.5 MPa vapor pressure) suggests strict control of these parameters maximizes yield . Deviations, such as lower pH (<4.0), may promote side reactions (e.g., diglyceride formation), reducing purity. Kinetic studies under varying temperatures (100–150°C) are recommended to map yield-temperature relationships .
Advanced: How can researchers resolve discrepancies in reported synthesis pathways (e.g., phosphorus pentoxide vs. direct esterification)?
Contradictions arise from alternative reagents: phosphorus pentoxide (P₂O₅) generates reactive intermediates, while direct esterification with H₃PO₄ avoids exothermic risks. To validate methods, compare product purity (via HPLC) and reaction efficiency (molar conversion rates). Controlled experiments under inert atmospheres may clarify side-product profiles (e.g., anhydrous vs. hydrate forms) .
Basic: Which analytical techniques reliably distinguish α- and β-glycerol phosphate isomers?
Nuclear Magnetic Resonance (¹H/³¹P NMR) and X-ray crystallography are critical. For example, α-isomers show distinct phosphate-group coupling in ³¹P NMR (δ −0.5 to +1.5 ppm), while β-isomers exhibit upfield shifts due to stereoelectronic effects. Polarimetry can further differentiate enantiomeric forms .
Advanced: How does the sodium counterion influence the compound’s solubility and stability in biological buffers?
Disodium salts (e.g., C₃H₇Na₂O₆P·5H₂O) enhance aqueous solubility (>50 mg/mL at 25°C) compared to monovalent salts, critical for cell culture media. However, hydrate forms (e.g., pentahydrate) may degrade under desiccation, requiring storage at −20°C with desiccants. Stability assays (TGA/DSC) under humidity gradients (10–90% RH) are advised .
Basic: What purity benchmarks and impurity detection methods are recommended for pharmaceutical-grade applications?
Batch purity ≥95% (TLC/HPLC) is standard. Guarantee analyses should include residual glycerol (GC-MS), free phosphate ions (ion chromatography), and sodium content (ICP-OES). Certificates of Analysis (CoA) from suppliers like Carl ROTH detail these metrics .
Advanced: What mechanistic role does glycerol phosphate play in enzymatic assays (e.g., phosphatase inhibition)?
As a phosphatase substrate, its hydrolysis (to glycerol + Pi) is pH-dependent. In alkaline phosphatase assays, Km values range 0.5–2.0 mM. Competitive inhibition studies require co-incubation with inhibitors (e.g., β-glycerophosphate) and monitoring via colorimetric Pi release (e.g., malachite green assay) .
Basic: How should researchers adjust buffer systems to maintain glycerol phosphate stability in long-term experiments?
Use phosphate-buffered saline (PBS, pH 7.4) with 1–5 mM EDTA to chelate divalent cations (e.g., Mg²⁺) that catalyze hydrolysis. Avoid freeze-thaw cycles; lyophilization in 0.22 µm-filtered solutions reduces microbial contamination .
Advanced: What are the thermodynamic implications of glycerol phosphate’s low LogP (−0.67) in membrane permeability studies?
The compound’s high hydrophilicity (LogP < 0) limits passive diffusion across lipid bilayers. For cellular uptake assays, employ electroporation or carrier-mediated transport (e.g., using liposomes). Compare with hydrophobic analogs (e.g., dihexadecyl phosphate) to isolate permeability mechanisms .
Basic: How do hydrate vs. anhydrous forms affect experimental reproducibility in crystallography?
Hydrates (e.g., hexahydrate) exhibit distinct crystal packing (H-bond networks) vs. anhydrous forms. Pre-dry samples under vacuum (24 h, 60°C) and validate via Karl Fischer titration. Single-crystal XRD at 100 K minimizes lattice distortions .
Advanced: Can glycerol phosphate act as a phosphate donor in kinase assays, and what are its kinetic limitations?
While atypical, it may substitute ATP in histidine kinase assays (Km ~10× higher than ATP). Pre-incubate with Mg²⁺ (5 mM) to stabilize the transition state. Monitor ADP formation via coupled luciferase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
